N-(8-ethoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(8-ethoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an ethoxy group at the 8th position of the quinoline ring and three methoxy groups attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the quinoline derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-ethoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(8-ethoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(8-ethoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide
- N-(8-ethoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- N-(8-ethoxyquinolin-5-yl)-2-(4-ethylphenoxy)propanamide
Uniqueness
N-(8-ethoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C21H22N2O5 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H22N2O5/c1-5-28-16-9-8-15(14-7-6-10-22-19(14)16)23-21(24)13-11-17(25-2)20(27-4)18(12-13)26-3/h6-12H,5H2,1-4H3,(H,23,24) |
InChI Key |
XMQRNMUYIGPFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=CC=N2 |
Origin of Product |
United States |
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